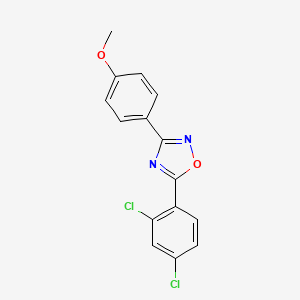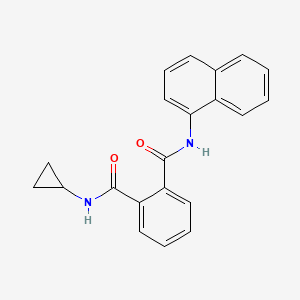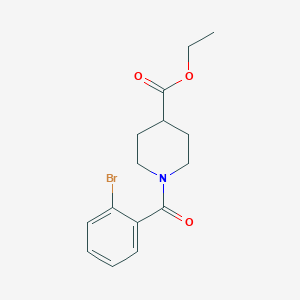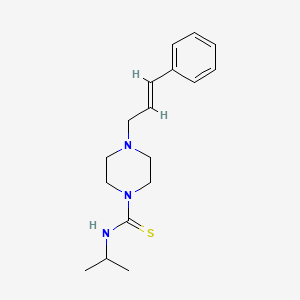
5-(2,4-二氯苯基)-3-(4-甲氧基苯基)-1,2,4-恶二唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a compound belonging to the 1,2,4-oxadiazole family. Oxadiazoles are known for their diverse applications in medicinal chemistry and materials science due to their unique structural and chemical properties.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles typically involves the cyclodehydration of diacylhydrazines, which can be prepared from acid chloride and hydrazine. This process often employs cyclodehydrating agents and has been described as efficient with good yields under mild conditions (Hu Yao-dong, 2013).
Molecular Structure Analysis
The molecular structure of compounds in this class, including variations of 1,3,4-oxadiazoles, often features planar tetrazole rings. The aryl rings attached to the oxadiazole nucleus can show varying degrees of conjugation, influencing the overall molecular geometry (B. Al-Hourani et al., 2015).
Chemical Reactions and Properties
1,3,4-Oxadiazoles, including derivatives like 5-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, often undergo reactions characteristic of heterocyclic compounds. They can participate in various organic reactions, influenced by their functional groups and electronic properties. For instance, photoinduced electron transfer in certain oxadiazole derivatives has been studied, revealing insights into their reactivity under specific conditions (S. Buscemi et al., 1999).
科学研究应用
抗菌活性
研究人员合成了一系列涉及 1,2,4-恶二唑部分的衍生物,以评估其作为抗菌剂的潜力。Kapadiya 等人 (2020) 合成了对各种革兰氏阳性菌和革兰氏阴性菌以及真菌表现出显着抗菌活性的化合物,突出了这些衍生物在开发新的抗菌剂中的潜力 K. Kapadiya, G. Dubal, Y. Bhola, P. Dholaria, 2020。同样,Rai 等人 (2010) 设计并合成了具有 1,2,4-恶二唑部分的新型甲烷酮,其表现出显着的抗菌活性,特别是对枯草芽孢杆菌和金黄色葡萄球菌,表明了对抗菌特性至关重要的构效关系 N. P. Rai, V. Narayanaswamy, T. Govender, B. K. Manuprasad, S. Shashikanth, P. Arunachalam, 2010。
抗癌活性
1,2,4-恶二唑衍生物的抗癌潜力也是一个重要的关注点。Adimule 等人 (2014) 合成了含有 5-苯基噻吩部分的新型衍生物,并评估了它们对包括 HepG2、Caco-2 和 PANC-1 在内的各种癌细胞系的抗癌特性。一些化合物显示出有希望的细胞毒性,表明这些衍生物在癌症治疗中的潜力 V. Adimule, Sudha Medapa, A. Jagadeesha, L. Kumar, P. Rao, 2014。
线虫杀灭活性
在探索农业应用时,Liu 等人 (2022) 开发了具有 1,3,4-噻二唑酰胺部分的新型 1,2,4-恶二唑衍生物,对松材线虫表现出有效的杀线虫活性。这些发现表明此类化合物在解决农业害虫和促进作物保护方面的潜力 Dan Liu, Zhengxing Wang, Jingjing Zhou, Xiuhai Gan, 2022。
除草剂效应
在杂草控制方面,Arnold 和 Aldrich (1980) 研究了包括与 1,2,4-恶二唑家族相关的化合物在内的各种化合物的除草剂效应,对桃树幼苗生长和杂草管理的影响。他们的研究有助于理解这些化合物在农业实践中应用于有效的杂草控制 C. Arnold, J. Aldrich, 1980。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
5-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c1-20-11-5-2-9(3-6-11)14-18-15(21-19-14)12-7-4-10(16)8-13(12)17/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWZRFFAILHXFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101187296 |
Source


|
| Record name | 5-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101187296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
421581-71-7 |
Source


|
| Record name | 5-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=421581-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101187296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5502686.png)
![3-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate](/img/structure/B5502688.png)
![5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5502700.png)
![2-methyl-4-(3-{[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5502703.png)
![4-[(3-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5502706.png)

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-phenoxyazetidine](/img/structure/B5502732.png)
![2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5502736.png)
![2-benzyl-9-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502744.png)
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5502752.png)

![N-cyclobutyl-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5502761.png)

